5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a methyl group at the 5-position and a trifluoromethyl group at the 3-position. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been found to exhibit satisfactory inhibitory activities towards c-Met/VEGFR-2 kinases . The inhibition of these kinases leads to the disruption of their respective signaling pathways, which can result in the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. The c-Met pathway is involved in cell growth and differentiation, while the VEGFR-2 pathway is involved in angiogenesis . By inhibiting these pathways, the compound can potentially prevent tumor growth and angiogenesis .
Result of Action
The compound has been found to exhibit excellent antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines . It also possesses superior kinase inhibitory activities . These results suggest that the compound could potentially be used as a therapeutic agent for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting intermediate undergoes intramolecular cyclization to form the desired triazolopyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogenated or alkylated groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyrazine: Similar structure but different ring fusion pattern.
5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyrazine ring.
5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable candidate for overcoming drug resistance in cancer therapy .
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-4-2-11-3-5-12-13-6(14(4)5)7(8,9)10/h4,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQEVNRFKHHCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=NN=C(N12)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647271 | |
Record name | 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-87-1 | |
Record name | 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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